N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide
Overview
Description
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as INCB-054329, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to a class of molecules known as small molecule inhibitors, which are designed to selectively target specific proteins involved in cancer cell growth and survival. In
Mechanism of Action
The mechanism of action of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide involves its ability to bind to the bromodomain of BRD4, thereby preventing the protein from interacting with chromatin and regulating gene expression. This results in the downregulation of genes that are critical for cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-proliferative effects in a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide is its high selectivity for BRD4, which allows for the specific targeting of cancer cells while sparing normal cells. In addition, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. In addition, the use of this compound as a biomarker for cancer diagnosis and prognosis is an area of active investigation. Finally, the development of more potent and selective inhibitors of BRD4, based on the structure of this compound, is an important goal for future research.
Conclusion
In summary, this compound is a promising small molecule inhibitor with potential applications in cancer treatment. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area has the potential to lead to the development of new and effective cancer therapies.
Scientific Research Applications
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of a protein known as bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression and is frequently overexpressed in cancer cells. By inhibiting BRD4, this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4/c15-12-7-2-1-6-11(12)14(19)22-17-13(16)9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKNSAJSKNMDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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